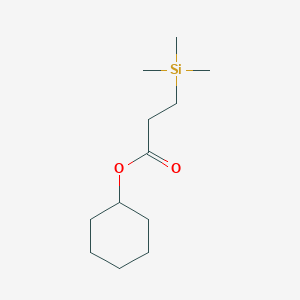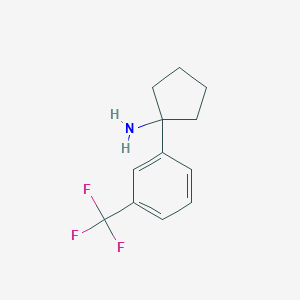
2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide is a synthetic organic compound that belongs to the class of indenone derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the indenone ring, which imparts unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one, which is a key intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include substituted indenones, alcohols, amines, and imines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in key biological pathways, such as those regulating cell growth and apoptosis.
Pathways Involved: It may inhibit the activity of certain kinases and proteases, leading to the disruption of signaling pathways essential for cancer cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of the target compound.
4-Chloro-2,3-dihydro-1H-inden-1-one: A related compound with similar halogenation patterns.
6-Fluoro-2,3-dihydro-1H-inden-1-one: Another related compound with a different halogenation pattern.
Uniqueness
The unique combination of chloro and fluoro substituents in 2-(4-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetamide imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
166250-41-5 |
|---|---|
Formule moléculaire |
C11H9ClFNO |
Poids moléculaire |
225.64 g/mol |
Nom IUPAC |
2-(4-chloro-6-fluoro-2,3-dihydroinden-1-ylidene)acetamide |
InChI |
InChI=1S/C11H9ClFNO/c12-10-5-7(13)4-9-6(3-11(14)15)1-2-8(9)10/h3-5H,1-2H2,(H2,14,15) |
Clé InChI |
ZZYSXQPBWFZFEK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1=CC(=O)N)C=C(C=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11880329.png)

![7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880336.png)

![6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880339.png)


![8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole](/img/structure/B11880370.png)






